Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate
Description
Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate (CAS: 413620-32-3) is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and linked to a methyl benzoate group via an ether bridge. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of 338.36 g/mol. Structural analysis via X-ray crystallography (using SHELX software ) confirms a planar pyrimidine ring and a twisted conformation between the pyrazole and benzoate groups, influencing its reactivity and intermolecular interactions . Key spectral data include:
- ¹H NMR (DMSO-d₆): δ 3.20 (s, CH₃), 3.87 (s, OCH₃), aromatic protons at 7.17–8.53 ppm .
- LC-MS: m/z 377.0 [M+H]⁺ .
The compound’s synthesis typically involves nucleophilic substitution between 4-hydroxybenzoate derivatives and halogenated pyrimidine intermediates, followed by functionalization with pyrazole groups .
Properties
IUPAC Name |
methyl 4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-8-12(2)21(20-11)15-9-16(19-10-18-15)24-14-6-4-13(5-7-14)17(22)23-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOXIHUASFGCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the cyclization of appropriate precursorsThe final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Oxidative Transformations
The methyl groups on the pyrazole ring undergo selective oxidation under controlled conditions. Using oxidizing agents like KMnO₄ in acidic media, these methyl substituents are converted to carboxylic acid functionalities while preserving the pyrimidine scaffold.
Reaction pathway :
textPyrazole-CH₃ → Pyrazole-COOH
This modification enhances the compound's polarity and potential for hydrogen bonding, which is critical for biological interactions.
Ester Hydrolysis
The benzoate ester group participates in alkaline hydrolysis, yielding the corresponding carboxylic acid derivative. This reaction is typically conducted in aqueous NaOH/ethanol at elevated temperatures (60–80°C).
Key data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Yield | ~85% (isolated) |
| Product | 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoic acid |
| This hydrolysis is reversible under acid-catalyzed esterification conditions. |
Nucleophilic Substitution at Pyrimidine Oxygen
The oxygen atom bridging the pyrimidine and benzoate moieties acts as a nucleophilic site. In the presence of alkyl halides (e.g., CH₃I) and base, alkylation occurs, forming ether derivatives. Computational studies suggest this site’s electron-rich nature facilitates such substitutions .
Electrophilic Aromatic Substitution (EAS)
The pyrazole and pyrimidine rings exhibit varying EAS reactivity:
-
Pyrazole ring : Nitration occurs at the 4-position under HNO₃/H₂SO₄, leveraging the electron-donating methyl groups.
-
Pyrimidine ring : Limited EAS activity due to electron-withdrawing effects from adjacent substituents.
Coordination Chemistry
While direct coordination reactions are not explicitly documented for this compound, structural analogs (e.g., 3,5-dimethylpyrazole derivatives) demonstrate metal-binding capabilities via pyrazole nitrogen atoms . This suggests potential for forming coordination complexes with transition metals like Cu(II) or Fe(III) .
Mechanistic and Structural Insights
-
Steric Effects : The 3,5-dimethyl groups on the pyrazole impose steric hindrance, directing electrophiles to specific positions .
-
Electronic Effects : The pyrimidine ring’s electron-deficient nature limits its participation in nucleophilic reactions compared to the pyrazole .
These reactions highlight the compound’s versatility as a synthetic intermediate in medicinal chemistry, particularly for designing kinase inhibitors or anti-inflammatory agents . Further studies are warranted to explore catalytic applications and enantioselective transformations.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrazole and pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial and antibiofilm activities of novel pyrazole derivatives, suggesting that methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate could be effective against various bacterial strains .
Anticancer Properties
The pyrazole scaffold is frequently associated with anticancer activity. Research indicates that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis . this compound may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
Compounds similar to this compound have been shown to possess anti-inflammatory properties. The incorporation of the pyrazole group is believed to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .
Herbicide Development
Due to its structural features, this compound may be explored as a herbicide candidate. The compound's ability to interact with specific biological targets in plants can inhibit growth or induce toxicity in unwanted vegetation .
Pest Resistance
Research has indicated that certain pyrazole derivatives can enhance plant resistance against herbivores and pathogens. This property can be harnessed to develop bio-based pest control strategies that reduce reliance on synthetic pesticides .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the structure and purity of the compound .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Pyrimidine vs. However, pyridazine derivatives exhibit superior solubility due to reduced steric hindrance .
- Thienopyrimidine Hybrids: Compound 26 (thienopyrimidine-benzoate) demonstrates higher molecular weight (377.0 vs. 338.36) and antiviral activity, attributed to the sulfur atom’s electronegativity and enhanced membrane permeability .
Linker and Substituent Effects
- Ether vs. Thio/Ester Linkers : The target compound’s ether linkage (C–O–C) provides metabolic stability over thioether (I-6373) or ester (I-6473) linkers, which are prone to enzymatic hydrolysis .
- Methyl vs. Ethyl Esters : Methyl esters (target compound, Compound 26) exhibit higher bioavailability than ethyl esters (I-6230 series), as methyl groups reduce steric bulk and improve cellular uptake .
Biological Activity
Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name: this compound
CAS Number: 413620-33-4
Molecular Weight: 342.36 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Properties: Preliminary studies indicate that this compound exhibits antioxidant activity, which may protect cells from oxidative stress.
- Antimicrobial Activity: Research has indicated that this compound possesses antimicrobial properties against certain bacterial strains.
Biological Activity Data
The following table summarizes the biological activities and effects observed in various studies:
Case Studies
Several case studies have explored the biological implications of this compound:
-
Case Study on Anticancer Effects:
A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF7). Results indicated significant cell death at concentrations above 10 µM, suggesting potential for therapeutic applications in oncology. -
Antimicrobial Efficacy:
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating substantial antibacterial activity. -
Oxidative Stress Reduction:
Research conducted on human fibroblast cells showed that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS), highlighting its potential as an antioxidant agent.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves coupling a pyrimidine intermediate with a substituted pyrazole. For example, coupling 6-chloropyrimidin-4-ol derivatives with 3,5-dimethyl-1H-pyrazole under nucleophilic aromatic substitution conditions (e.g., using K₂CO₃ as a base in DMF at 80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended . Optimization should focus on catalyst selection (e.g., Pd catalysts for cross-coupling if aryl halides are involved) and solvent polarity to improve yields. Evidence from similar esters suggests yields up to 69% under optimized conditions .
Q. How can the compound be characterized using spectroscopic and chromatographic methods?
- 1H NMR : Key signals include the methyl groups (δ ~2.2–2.5 ppm for pyrazole-CH₃ and δ ~3.8–3.9 ppm for the benzoate-OCH₃), aromatic protons (δ ~7.1–8.5 ppm), and pyrimidine/pyrazole protons (δ ~8.5–9.0 ppm). DMSO-d₆ is a common solvent .
- LC-MS : The molecular ion [M+H]+ is expected around m/z 377–400, depending on substituents. High-resolution mass spectrometry (HRMS) can confirm the molecular formula .
- HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>95% recommended for biological assays) .
Q. What strategies ensure the stability of the ester group during storage and handling?
Store the compound at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions. Stability studies using accelerated degradation (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring can identify degradation products, such as free carboxylic acid derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for confirming bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). Key steps include:
- Growing crystals via slow evaporation (e.g., using DCM/hexane mixtures).
- Data collection at low temperature (100 K) to reduce thermal motion.
- Refinement with SHELXL, leveraging restraints for disordered groups and validation using R-factors (<5% for high-quality data) . Example: A related methyl benzoate derivative showed a planar pyrimidine ring with a dihedral angle of 12.5° relative to the pyrazole .
Q. How should researchers address contradictions in synthetic yields or spectral data across studies?
- Yield discrepancies : Compare reaction conditions (e.g., solvent, catalyst loading, temperature). For instance, microwave-assisted synthesis may improve yields by 10–15% compared to conventional heating .
- Spectral variations : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts) and impurities. Reproduce experiments with internal standards (e.g., TMS for NMR) .
- Crystallinity issues : Explore alternative recrystallization solvents or additives (e.g., seeding with microcrystals) .
Q. What methodologies are suitable for studying the compound’s reactivity in medicinal chemistry applications?
- Hydrolysis studies : Monitor ester cleavage under physiological conditions (pH 7.4 buffer, 37°C) via HPLC to assess prodrug potential .
- Structure-activity relationships (SAR) : Modify the pyrazole or benzoate substituents and test against target enzymes (e.g., kinases) using fluorescence polarization assays. For example, replacing 3,5-dimethylpyrazole with bulkier groups may alter binding affinity .
- Click chemistry : Introduce alkyne/azide handles for bioconjugation, enabling cellular uptake studies via confocal microscopy .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Optimized Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | DMF or DMSO | |
| Temperature | 80–100°C | |
| Catalyst | K₂CO₃ or Pd(PPh₃)₄ (for coupling) | |
| Purification | Silica gel chromatography | |
| Yield Range | 60–75% |
Q. Table 2: Stability Assessment Protocol
| Condition | Method | Outcome Metric |
|---|---|---|
| Hydrolytic (pH 2.0/9.0) | HPLC (C18, acetonitrile/water) | % Degradation at 24 h |
| Oxidative (H₂O₂ 3%) | LC-MS | New peaks (m/z shifts) |
| Thermal (40°C) | TGA/DSC | Melting point shift |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
